EIPA hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EIPA hydrochloride involves the reaction of amiloride with ethyl isopropylamine. The process typically includes the following steps:
Amiloride Synthesis: Amiloride is synthesized by reacting 3,5-diamino-6-chloropyrazine-2-carboxamide with cyanamide.
Ethyl Isopropylamine Addition: The synthesized amiloride is then reacted with ethyl isopropylamine under controlled conditions to form EIPA.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
EIPA hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in typical research applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amiloride derivatives .
Scientific Research Applications
EIPA hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool to study ion transport and channel inhibition.
Biology: Employed in research on cellular processes such as autophagy and macropinocytosis.
Medicine: Investigated for its potential therapeutic effects in diseases like cancer, inflammation, and cardiovascular disorders.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
EIPA hydrochloride exerts its effects by inhibiting the TRPP3 channel and Na+/H+ exchanger 3 (NHE3). This inhibition leads to enhanced autophagy and reduced macropinocytosis. The compound targets specific molecular pathways involved in ion transport and cellular homeostasis, making it a valuable tool in research on various diseases .
Comparison with Similar Compounds
Similar Compounds
Amiloride: A parent compound of EIPA, known for its diuretic and potassium-sparing properties.
Benzamil: Another derivative of amiloride, used as a sodium channel blocker.
Dimethylamiloride: Similar to EIPA, it inhibits Na+/H+ exchangers but with different potency and selectivity.
Uniqueness of EIPA Hydrochloride
This compound is unique due to its specific inhibition of the TRPP3 channel and Na+/H+ exchanger 3 (NHE3), along with its ability to enhance autophagy and inhibit macropinocytosis. These properties make it particularly valuable in research on cancer, inflammation, and other diseases .
Properties
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN7O.ClH/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15;/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHBOQNLQNKPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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